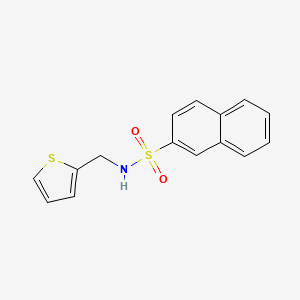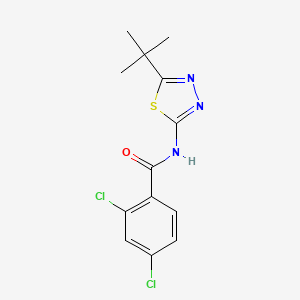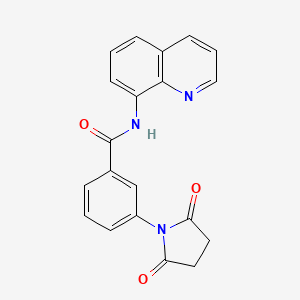
2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "CNPA" and is a member of the nitrophenol family of compounds. CNPA has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
The mechanism of action of CNPA is not fully understood, but it is believed to be related to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and other neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
CNPA has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. CNPA has also been shown to have neuroprotective effects, which can help prevent the damage caused by oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNPA in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a useful tool for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CNPA is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving CNPA. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the role of nitrophenols in the regulation of oxidative stress and inflammation. Additionally, further research is needed to investigate the potential toxicity of CNPA and its effects on human health.
Synthesemethoden
The synthesis of CNPA involves the reaction of 4-chloro-2-nitrophenol with 2-methylaniline in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure CNPA. This synthesis method has been widely used in research studies to obtain high yields of CNPA.
Wissenschaftliche Forschungsanwendungen
CNPA has been extensively used in scientific research due to its unique properties. It has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry. CNPA has been used as a tool to investigate the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used to study the role of nitrophenols in the regulation of oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-4-2-3-5-12(10)17-15(19)9-22-14-7-6-11(16)8-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYSVHBOZWBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)





![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)